
N-(3,4-dichlorophenyl)-N'-(4-methyl-2-pyridinyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dichlorophenyl)-N'-(4-methyl-2-pyridinyl)urea, commonly known as Diuron, is a widely used herbicide that belongs to the family of substituted ureas. It was first introduced in the market in the 1950s and has since been extensively used for weed control in various crops, such as cotton, citrus, soybeans, and sugarcane. The chemical structure of Diuron consists of a pyridine ring and a urea moiety, which confer its herbicidal properties.
Wirkmechanismus
The herbicidal activity of Diuron is attributed to its ability to inhibit photosynthesis in plants. Diuron acts by inhibiting the electron transport chain in chloroplasts, which results in the accumulation of reactive oxygen species (ROS) and the disruption of the photosynthetic machinery. This leads to the death of the plant.
Biochemical and Physiological Effects:
Diuron has been shown to have several biochemical and physiological effects on plants. It has been found to inhibit the activity of photosystem II (PSII) and the synthesis of chlorophyll. Diuron also induces oxidative stress in plants by increasing the production of ROS. This leads to the activation of antioxidant defense mechanisms in plants, such as the synthesis of superoxide dismutase (SOD) and catalase (CAT).
Vorteile Und Einschränkungen Für Laborexperimente
Diuron is a widely used herbicide in laboratory experiments due to its high potency and low cost. It is readily available in the market and can be easily synthesized in the laboratory. However, Diuron has some limitations in laboratory experiments, such as its toxicity to non-target organisms and its persistence in the environment. These factors must be taken into consideration while designing experiments using Diuron.
Zukünftige Richtungen
Several future directions can be explored in the field of Diuron research. One area of research could be the development of new herbicides that are less toxic to non-target organisms and have a lower environmental impact. Another area of research could be the study of the molecular mechanisms involved in Diuron resistance in plants. This could lead to the development of new strategies for weed control in agriculture. Additionally, the impact of Diuron on soil microorganisms and its role in soil health could be investigated. This could help in the development of sustainable agricultural practices that minimize the use of herbicides.
Synthesemethoden
Diuron can be synthesized by reacting 3,4-dichloroaniline with methyl isocyanate and 2-pyridylamine in the presence of a catalyst. The reaction yields Diuron as a white crystalline solid with a melting point of 158-162°C. The purity of the synthesized Diuron can be determined by various analytical techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS).
Wissenschaftliche Forschungsanwendungen
Diuron has been extensively studied for its herbicidal properties and its effects on the environment. Several scientific studies have investigated the impact of Diuron on non-target organisms, such as aquatic plants, animals, and microorganisms. Diuron has been found to have adverse effects on the growth and reproduction of aquatic organisms, such as algae, fish, and invertebrates.
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(4-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O/c1-8-4-5-16-12(6-8)18-13(19)17-9-2-3-10(14)11(15)7-9/h2-7H,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNWOCCAFBMUBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

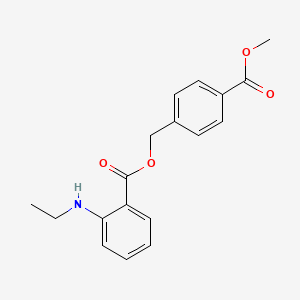
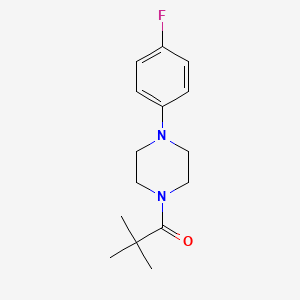
![N-(4-{[2-(2-methylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5867057.png)

![N-(4-chlorophenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5867077.png)
![5-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B5867095.png)
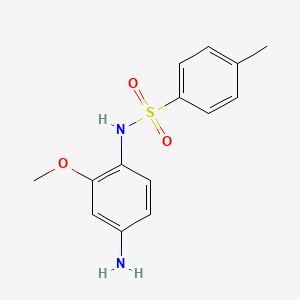
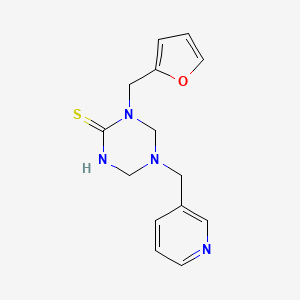

![N-allyl-N'-(4-chlorophenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5867115.png)
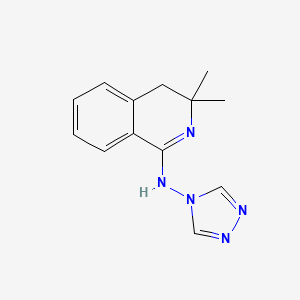
![2,3-dichloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B5867134.png)
![N-methyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline](/img/structure/B5867137.png)
![2-(3-chlorophenyl)-3-[3-methyl-4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B5867141.png)